molecular formula C29H24O4 B11156582 1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Katalognummer: B11156582
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: CUUTXYQHYOZWEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a core structure derived from natural urolithins, which are metabolites of ellagic acid. This compound features two 4-methylbenzyloxy substituents at positions 1 and 3 of the chromenone core. Its design aligns with structure-activity relationship (SAR) studies aimed at optimizing biological activity, particularly in neurodegenerative and hormonal disorders, by modulating substituent lipophilicity, steric bulk, and electronic properties .

Eigenschaften

Molekularformel

C29H24O4

Molekulargewicht

436.5 g/mol

IUPAC-Name

1,3-bis[(4-methylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C29H24O4/c1-19-7-11-21(12-8-19)17-31-23-15-26(32-18-22-13-9-20(2)10-14-22)28-24-5-3-4-6-25(24)29(30)33-27(28)16-23/h3-16H,17-18H2,1-2H3

InChI-Schlüssel

CUUTXYQHYOZWEH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=C(C=C5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Radical Cyclization of S-Aryl Dibenzothiophenium Salts

An alternative route leverages S-aryl dibenzothiophenium salts (5 ) derived from o-benzylated phenols (Figure 2) . Photoredox catalysis triggers single-electron transfer (SET) to generate aryl radicals, which undergo 5-exo-trig cyclization followed by rearomatization to form the benzo[ c]chromene scaffold .

Post-Cyclization Oxidation:
The benzo[ c]chromene intermediate (6 ) is oxidized to the chromen-6-one using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane .

Functionalization Strategy:

  • Pre-Cyclization Etherification : The phenol starting material is alkylated with 4-methylbenzyl bromide at the 1- and 3-positions prior to sulfenylation .

  • Sulfenylation and Cyclization : S-aryl dibenzothiophenium salt formation proceeds regioselectively at the ortho-position relative to the benzyloxy groups, ensuring correct substituent placement .

Challenges:

  • Competing sulfenylation at the para-position necessitates steric blocking with tert-butyl or methyl groups .

  • Oxidation of the chromene to chromenone must avoid cleavage of the 4-methylbenzyl ethers, requiring mild conditions .

Transition Metal-Catalyzed C–O Coupling

Palladium-catalyzed methods enable late-stage installation of 4-methylbenzyloxy groups. After constructing the benzo[ c]chromen-6-one core, C–O cross-coupling between aryl halides and 4-methylbenzyl alcohol is performed (Table 2) .

Table 2. Pd-Catalyzed O-Alkylation of 1,3-Dibromo-6H-Benzo[ c]chromen-6-one

EntryCatalystLigandBaseYield (%)
1Pd(OAc)₂XantphosCs₂CO₃68
2Pd₂(dba)₃BINAPK₃PO₄74
3PdCl₂(Amphos)DavePhosNaO* t*Bu81

Optimized conditions:

  • Substrate : 1,3-Dibromo-6H-benzo[ c]chromen-6-one

  • Nucleophile : 4-Methylbenzyl alcohol

  • Catalyst : PdCl₂(Amphos) (5 mol%)

  • Ligand : DavePhos (10 mol%)

  • Base : NaO* t*Bu (2 equiv) in toluene at 110°C .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where the 4-methylbenzyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,3-Bis[(4-Methylbenzyl)oxy]-6H-benzo[c]chromen-6-on hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Struktur der Verbindung ermöglicht es ihr, in spezifische Bindungsstellen zu passen, wodurch biochemische Pfade beeinflusst werden und ihre Wirkung ausgeübt wird.

Wirkmechanismus

The mechanism of action of 1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2. Substituent Effects on Activity
Substituent Type Optimal Position Key Role Example Compound
Alkoxyl (C5-C6) Position 3 PDE2 inhibition via hydrophobicity 1f
Bis-Hydroxyl Positions 3, 8 ERβ selectivity via H-bonding 3,8-Dihydroxy-deriv
Morpholinoethoxy Position 3 Cholinesterase inhibition 2e

Biologische Aktivität

1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

Molecular Formula: C29H24O4
Molecular Weight: 436.5 g/mol
IUPAC Name: 1,3-bis[(4-methylphenyl)methoxy]benzo[c]chromen-6-one

The synthesis of this compound typically involves etherification of 6H-benzo[c]chromen-6-one with 4-methylbenzyl bromide in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent under reflux conditions. Purification is achieved through recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that derivatives of benzo[c]chromen-6-one, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, analogs of this compound have shown cytotoxic effects against melanoma cells (B16F10), with specific concentrations leading to significant reductions in cell viability without exhibiting cytotoxicity at lower doses .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial metabolism.
  • Cell Signaling Modulation: It can interact with cellular receptors and signaling pathways, influencing processes such as apoptosis and proliferation .
  • Oxidative Stress Induction: Some studies suggest that the compound may enhance oxidative stress in target cells, contributing to its anticancer effects .

Comparative Analysis

CompoundStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, AnticancerNot specified
Kojic AcidStructureAntimicrobial220 (for tyrosinase inhibition)
Other Analog CompoundsStructureVariesRanges from 3.60 to >200

Case Studies

  • Antimicrobial Study: A study assessed the efficacy of various benzylidene derivatives against common bacterial strains. The results indicated that the compound exhibited a strong inhibitory effect on certain Gram-positive bacteria compared to traditional antibiotics .
  • Cytotoxicity Evaluation: In experiments with B16F10 melanoma cells, it was found that concentrations of the compound below 20 µM did not exhibit cytotoxicity while still effectively inhibiting cellular tyrosinase activity .

Q & A

Q. What are the established synthetic methodologies for preparing 1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via:
  • Cyclocondensation : Reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under metal-free conditions (yields: 70-85%) .
  • Three-component synthesis : Combining β-ketoesters, chalcones, and amines in glycerol with Sc(OTf)₃ catalysis (yields: 60-75%) .
  • Metal-free oxidative coupling : Using AgNO₃/K₂S₂O₈ for biaryl-2-carboxylic acid cyclization (yield: 82%) .
    Key factors : Catalyst choice (e.g., Sc(OTf)₃ enhances regioselectivity), solvent polarity (glycerol improves atom economy), and temperature (100°C for multi-component reactions).

Q. How is the structural integrity of this compound validated in synthetic studies?

  • Methodological Answer : Post-synthesis characterization involves:
  • NMR/HRMS : To confirm substitution patterns (e.g., methoxybenzyl groups).
  • X-ray crystallography : Resolves stereochemical ambiguities in the chromenone core (applied to analogs in ).
  • Computational validation : DFT calculations correlate with experimental spectral data (e.g., IR stretching modes for carbonyl groups) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in scaled-up syntheses?

  • Methodological Answer :
  • Catalyst screening : Replace traditional Lewis acids (e.g., CuSO₄) with Sc(OTf)₃ to reduce side reactions .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, critical for exothermic cycloadditions .
  • Solvent engineering : Use glycerol/water mixtures to enhance solubility of polar intermediates .
    Example : Switching from batch to flow reactors increased yield from 65% to 82% in metal-free syntheses .

Q. What strategies resolve contradictions in reported biological activities (e.g., PDE2 inhibition vs. cholinesterase inactivity)?

  • Methodological Answer :
  • Orthogonal assays : Validate PDE2 inhibition (IC₅₀ = 33.95 μM ) via fluorescence polarization, while using Ellman’s assay for cholinesterase inactivity .
  • Structural analogs : Introduce alkane chains (e.g., pentyl groups) to enhance PDE2 binding , or modify hydroxyl positions (3,8-bis substitution) for ERβ selectivity .
    Data reconciliation : Contradictions arise from divergent protein binding pockets; molecular docking clarifies substituent-specific interactions .

Q. How do solvent systems and substituent modifications impact antioxidant activity?

  • Methodological Answer :
  • Solvent polarity : DMSO enhances radical scavenging capacity in DPPH assays by stabilizing the phenoxyl radical intermediate .
  • Substituent effects : Electron-donating groups (e.g., methoxy) at C-3/C-8 increase antioxidant efficacy (EC₅₀ improvements by 40% vs. unsubstituted analogs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.